6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol
Overview
Description
6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound contains a benzene ring substituted with a trifluoromethyl group and a pyridine ring. The presence of fluorine atoms in its structure imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylphenyl group have been associated with analgesic effects . They seem to interact with peripheral sensory trigeminal nerves and CGRP (calcitonin gene-related peptide) receptors .
Mode of Action
It’s likely that the compound interacts with its targets, possibly the cgrp receptors, leading to changes in the pain signaling pathways .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might influence the pain signaling pathways mediated by cgrp receptors .
Pharmacokinetics
A related compound was found to exhibit suitable physicochemical properties and in vivo pharmacokinetics .
Result of Action
Based on the potential analgesic effects, it can be inferred that the compound might help in relieving pain .
Action Environment
The synthesis of similar compounds suggests that certain reaction conditions, such as temperature and the presence of specific reagents, can influence the formation and properties of the compound .
Biochemical Analysis
Biochemical Properties
6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms and pyridine moiety contribute to its unique physicochemical properties, which enhance its biological activities . For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and potentially affecting drug metabolism . Additionally, the compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . The compound’s interaction with cytochrome P450 enzymes, for instance, results in the inhibition of their catalytic activity, affecting the metabolism of other substrates . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular processes, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell . Its localization and accumulation in specific cellular compartments can affect its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, followed by the assembly of pyridine from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The direct fluorination method or the building-block method are commonly employed, depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group and a phenol ring.
3-(Trifluoromethyl)phenol: Similar structure with a trifluoromethyl group and a phenol ring.
Uniqueness
6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol is unique due to the presence of both a pyridine ring and a trifluoromethyl group, which imparts distinct physical and chemical properties.
Properties
IUPAC Name |
6-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(18)6-17-11/h1-6,18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRVPOUHEHCTQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692752 | |
Record name | 6-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-05-6 | |
Record name | 6-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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